Methyl 1-phenyl-1H-imidazole-4-carboxylate
Overview
Description
Methyl 1-phenyl-1H-imidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a phenyl group and a carboxylate ester in its structure makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Methyl 1-phenyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, allowing them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that they could have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents could affect its distribution in the body and its interaction with biological targets. Additionally, factors such as pH and temperature could influence the compound’s stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-phenyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylglyoxal with ammonium acetate and methyl formate. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Imidazole-4-carboxylic acid derivatives.
Reduction: Alcohols or other reduced forms of the ester group.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-phenyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 2-phenyl-1H-imidazole-4-carboxylate: Similar but with a different substitution pattern on the imidazole ring.
Uniqueness
Methyl 1-phenyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 1-phenylimidazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-13(8-12-10)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFZRIONUNNYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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